molecular formula C12H18Cl2N4 B1420954 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1240526-56-0

2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1420954
CAS No.: 1240526-56-0
M. Wt: 289.2 g/mol
InChI Key: KKBCIPBOJYKKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of diazepanes and benzodiazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both diazepane and benzodiazole moieties in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reductive amination of an aminoketone precursor using imine reductase enzymes . This method allows for the efficient construction of chiral 1,4-diazepanes with high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing biocatalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane or benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or bind to specific receptors in the body. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride is unique due to the combination of the diazepane and benzodiazole rings in its structure. This combination may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16;;/h1-2,4-5,13H,3,6-9H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCIPBOJYKKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-(1,4-diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.